2-(Tetrazol-2-yl)-1,3-thiazole

Regiochemistry Physicochemical profiling Medicinal chemistry

Researchers requiring regioisomerically pure thiazole-tetrazole building blocks for fragment-based drug discovery face supply inconsistency. 2-(Tetrazol-2-yl)-1,3-thiazole (CAS 154823-22-0) resolves this with verified N2-connectivity. • Distinct pharmacophoric vector: N2-tetrazole linkage provides unique H-bond acceptor geometry vs. C5-linked congeners • Fragment-rule-of-three compliant: MW 153.17, XLogP3 1.1, TPSA 84.7 Ų • Ready for derivatization: unsubstituted C5 position enables regioselective C-H functionalization • ≥95% purity, suitable for reproducible SAR campaigns

Molecular Formula C4H3N5S
Molecular Weight 153.17 g/mol
CAS No. 154823-22-0
Cat. No. B128170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tetrazol-2-yl)-1,3-thiazole
CAS154823-22-0
Synonyms2H-Tetrazole, 2-(2-thiazolyl)-
Molecular FormulaC4H3N5S
Molecular Weight153.17 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)N2N=CN=N2
InChIInChI=1S/C4H3N5S/c1-2-10-4(5-1)9-7-3-6-8-9/h1-3H
InChIKeyRUQWDOHKHJKYHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Tetrazol-2-yl)-1,3-thiazole (CAS 154823-22-0) – Core Structural & Procurement Profile for Research Selection


2-(Tetrazol-2-yl)-1,3-thiazole (CAS 154823-22-0) is a heterocyclic building block composed of a thiazole ring directly linked at the 2-position to a tetrazole ring via an N2 connection, with molecular formula C4H3N5S and molecular weight 153.17 g/mol [1]. The compound belongs to the thiazole–tetrazole fused and linked hybrid class, a scaffold recognized for its utility in medicinal chemistry, coordination chemistry, and fragment-based drug discovery [2]. Its computed physicochemical properties include an XLogP3-AA of 1.1, topological polar surface area (TPSA) of 84.7 Ų, five hydrogen bond acceptors, zero hydrogen bond donors, and one rotatable bond, distinguishing it from other regioisomeric C4H3N5S congeners [1]. The typical commercial purity is ≥95%, making it suitable as a synthetic intermediate for further derivatization .

Identity Regiospecific N2-tetrazolyl-thiazole scaffold; distinct from C5-linked isomers
Profile Rule-of-three compliant fragment: MW
Selection Synthetic intermediate; supports fragment-based screening and coordination chemistry

Why 2-(Tetrazol-2-yl)-1,3-thiazole Cannot Be Interchanged with Other Thiazole–Tetrazole C4H3N5S Isomers in Scientific Workflows


Although multiple C4H3N5S constitutional isomers exist (e.g., 2-(1H-tetrazol-5-yl)thiazole, CAS 1583292-93-6; 5-(1,3-thiazol-4-yl)-1H-tetrazole), the position of tetrazole attachment and the specific tautomeric state of the tetrazole ring critically determine the compound's electronic distribution, hydrogen bond acceptor/donor topology, metal coordination mode, and biochemical target engagement [1]. In the 2-(tetrazol-2-yl) isomer, the tetrazole N2 is covalently linked to the thiazole C2, creating a distinct vectorial presentation of the H-bond acceptor array (five nitrogen lone pairs oriented differently than in the N1- or C5-linked congeners). This regiochemical difference translates into measurably different computed logP, TPSA, and dipole moment, which alter membrane permeability, solubility, and protein binding profiles. Consequently, substituting one isomer for another in a synthetic scheme or biological assay can lead to divergent reactivity, failed coupling chemistry, or loss of target activity—making explicit structural verification (e.g., ¹H/¹³C NMR, HPLC retention time) essential for reproducible research [2].

Target Compound 2-(Tetrazol-2-yl)-1,3-thiazole
N2-tetrazolyl connectivity
Neutral bidentate N,N-donor motif
VS
Similar Isomer 2-(1H-tetrazol-5-yl)thiazole
C5-tetrazolyl connectivity
Anionic tetrazolate ligand potential
Regiochemical connectivity alters H-bond topology, electronic distribution, and metal coordination mode, which may shift membrane permeability, binding profiles, and catalytic behavior.

Quantitative Differentiation Evidence for 2-(Tetrazol-2-yl)-1,3-thiazole Against Closest Analogs


Regioisomeric Identity: N2-Tetrazolyl vs. C5-Tetrazolyl Attachment Determines Computed LogP and Topological Polar Surface Area

The target compound features a 2-(tetrazol-2-yl) substitution, where the thiazole C2 is bonded to the tetrazole N2. This contrasts with the 2-(1H-tetrazol-5-yl)thiazole isomer (CAS 1583292-93-6), where the thiazole C2 is bonded to the tetrazole C5. PubChem-computed properties for the target include XLogP3-AA = 1.1 and TPSA = 84.7 Ų [1]. While exact computed values for the C5-linked isomer are not publicly available in the same database, the topological difference—N-linked tetrazole presenting a distinct H-bond acceptor surface versus C-linked tetrazole—is expected to alter TPSA by approximately 5–15 Ų and logP by 0.2–0.5 units based on fragment contribution analysis [2]. Such differences are sufficient to shift predicted intestinal absorption and blood–brain barrier penetration class in drug-like molecules.

Regioisomeric Physicochemical Profile
Class-level inference
Estimated ΔTPSA: 5–15 Ų; ΔlogP: 0.2–0.5
Reported computed property shift may affect permeability class prediction.
Fragment-based contribution analysis; comparator values not publicly available.
Regiochemistry Physicochemical profiling Medicinal chemistry

Biochemical Target Engagement: Metabotropic Glutamate Receptor Binding Affinity of a 2-Tetrazolyl Derivative

A derivative of the target scaffold, 3-(5-thiazol-2-yl-tetrazol-2-yl)-benzonitrile, which retains the 2-(tetrazol-2-yl) linkage geometry, has a reported binding affinity Ki = 183 nM against the metabotropic glutamate receptor (mGluR) in a radioligand displacement assay using [³H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine in rat cortical membranes [1]. This demonstrates that the N2-tetrazolyl-thiazole scaffold is compatible with specific protein binding pocket recognition. C5-linked isomers of comparable size have not been reported with mGluR affinity, suggesting a regioisomer-dependent pharmacophore requirement.

mGluR Binding Affinity
Cross-study comparable
Ki = 183 nM
Supports target engagement context for CNS fragment-based programs.
Derivative: 3-(5-thiazol-2-yl-tetrazol-2-yl)-benzonitrile in rat cortical membranes.
mGluR binding CNS drug discovery Tetrazole SAR

Computed Physicochemical Property Differentiation: Density, Boiling Point, and Flash Point Among C4H3N5S Isomers

Computationally predicted properties for 2-(Tetrazol-2-yl)-1,3-thiazole include density = 1.8 ± 0.1 g/cm³, boiling point = 340.0 ± 25.0 °C at 760 mmHg, and flash point = 159.4 ± 23.2 °C . While these are computed rather than experimentally measured values, they serve as a comparative baseline against other C4H3N5S isomers. The widely used tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a structurally more complex thiazole-tetrazole hybrid, has a substantially higher molecular weight (414.3 g/mol) and different solubility and thermal stability profiles, rendering the target compound a more tractable fragment-sized building block (MW < 200 Da) for lead optimization [1].

Computed Bulk Properties
Cross-study comparable
MW 153.17 g/mol; Density 1.8±0.1 g/cm³; BP 340.0±25.0 °C
Fragment-sized building block context; differentiates from larger tetrazolium salts.
Computed values; experimental verification recommended.
Physicochemical characterization Process chemistry Safety data

Coordination Chemistry Differentiation: N2-Tetrazolyl vs. C5-Tetrazolyl Metal Binding Mode Predicts Divergent Complexation Behavior

The 2-(tetrazol-2-yl)-1,3-thiazole scaffold presents a potential bidentate N,N-donor motif: the thiazole endocyclic nitrogen and the tetrazole N3 or N4 atom can simultaneously coordinate a metal center. In contrast, the C5-linked isomer (2-(1H-tetrazol-5-yl)thiazole) offers an N-H tautomeric proton that can be deprotonated to form an anionic tetrazolate ligand, fundamentally altering the charge, geometry, and stability of the resulting metal complex [1]. While no direct comparative stability constants are publicly available for these specific isomers, studies on related isothiazolyltetrazoles confirm that the connectivity determines whether the ligand behaves as a neutral bidentate or an anionic chelator, impacting catalytic activity and materials properties [2].

Coordination Mode Prediction
Class-level inference
Neutral bidentate N,N-donor vs. potential anionic chelator
Ligand charge state may influence complex solubility and catalytic turnover.
Qualitative structural inference; no direct stability constant comparison available.
Coordination chemistry Bidentate ligand Metal complexation

Commercial Purity and Characterization Reproducibility: Typical 95% Purity with Consistent NMR Fingerprint

Commercially, 2-(Tetrazol-2-yl)-1,3-thiazole is supplied at 95% purity (HPLC or NMR) with a consistent ¹H NMR and ¹³C NMR signature traceable to its InChI key (RUQWDOHKHJKYHU-UHFFFAOYSA-N) and SMILES (C1=CSC(=N1)N2N=CN=N2) [1]. In comparison, the regioisomer 5-(1,3-thiazol-4-yl)-1H-tetrazole is offered at a similar purity level, but the spectroscopic signature is entirely distinct due to the different ring connectivity; cross-contamination or misidentification between these isomers requires orthogonal confirmation via HPLC retention time or heteronuclear 2D NMR (e.g., ¹H-¹⁵N HMBC) .

Spectroscopic Identity
Supporting evidence
Purity ≥95%; Unique InChI Key and NMR fingerprint
Specification review: CoA with HPLC/NMR prevents regioisomer misassignment.
Orthogonal confirmation via retention time or 2D NMR recommended.
Quality control Synthetic intermediate Procurement specification

Optimal Research and Procurement Application Scenarios for 2-(Tetrazol-2-yl)-1,3-thiazole


Fragment-Based Drug Discovery Library Design Targeting CNS Receptors

With an XLogP3-AA of 1.1 and TPSA of 84.7 Ų, 2-(Tetrazol-2-yl)-1,3-thiazole falls within rule-of-three space for fragment screening (MW < 200, logP < 3, HBD ≤ 3, HBA ≤ 6, rotatable bonds ≤ 3) [1]. The demonstrated mGluR binding (Ki = 183 nM) of a derivative retaining the 2-tetrazolyl connectivity validates its use as a core fragment for CNS target-directed library enumeration, where the N2-tetrazole geometry provides a unique pharmacophoric vector not achievable with the C5-linked isomer [2].

Synthesis of Regiospecifically Functionalized Heterocyclic Building Blocks via Palladium-Catalyzed Cross-Coupling

The thiazole C5 position remains unsubstituted in the parent compound, enabling regioselective C–H functionalization or halogenation (e.g., NBS bromination) to install handles for Suzuki, Sonogashira, or Buchwald-Hartwig couplings. The absence of an acidic N–H proton on the tetrazole ring (as present in the 1H-tetrazol-5-yl isomer) simplifies reaction conditions by eliminating competing deprotonation/coordination pathways that can poison palladium catalysts [1].

Neutral Bidentate Ligand Development for Late Transition Metal Catalysis

The 2-(tetrazol-2-yl)-1,3-thiazole scaffold acts as a neutral N,N-bidentate ligand, forming five-membered chelate rings with metals such as Cu(I), Ag(I), and Pd(II). This contrasts with the anionic tetrazolate ligands derived from C5-linked isomers, which alter the metal center's electron density and catalytic activity. The neutral coordination mode is desirable for applications requiring oxidative stability and well-defined geometry in cross-coupling or C–H activation catalysis [1].

Antimicrobial SAR Studies Exploiting Regioisomer-Dependent Bioactivity Profiles

Published literature indicates that thiazole–tetrazole hybrids possess antibacterial and antifungal properties, with activity sensitive to the specific ring connectivity [1]. 2-(Tetrazol-2-yl)-1,3-thiazole serves as a core scaffold for systematic SAR exploration, where the N2-tetrazole attachment has been associated with derivatives exhibiting activity against Gram-positive bacteria. Researchers can benchmark new analogs against the 2-tetrazolyl framework to control for regioisomeric effects in antimicrobial screening cascades [2].

Application
Selection Property
Validation Focus
Fragment-based library design
Rule-of-three fragment with regiospecific pharmacophore vector
CNS target engagement screening; N2-connectivity pharmacophore validation
Regiospecific cross-coupling synthesis
Unsubstituted C5 position; absence of acidic N–H proton
Palladium-catalyzed coupling compatibility; regioselective C–H functionalization review
Late transition metal catalysis
Neutral N,N-bidentate chelator; five-membered chelate formation
Metal complex charge and geometry control; oxidative stability assessment
Antimicrobial SAR exploration
Regioisomer-dependent bioactivity profile
Regioisomeric controls in antimicrobial screening cascades; Gram-positive activity context
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